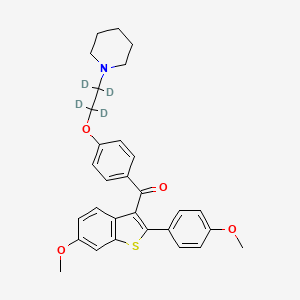

Raloxifene-d4 Bismethyl Ether

Description

Properties

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-AUZVCRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662185 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185006-58-9 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Synthetic Utility of Raloxifene-d4 Bismethyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Raloxifene-d4 Bismethyl Ether, a critical intermediate in the synthesis of isotopically labeled Raloxifene. We will deconstruct its chemical architecture, explore the rationale behind its specific modifications, and outline its application in the development of high-fidelity analytical standards for pharmaceutical research.

Foundational Compound: Raloxifene

To understand the derivative, we must first examine the parent molecule. Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM).[1][2] It is prescribed for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][3]

Mechanism of Action: Raloxifene's therapeutic effects stem from its differential interaction with estrogen receptors (ERs) in various tissues.[4] It acts as an estrogen agonist in bone, preserving bone mineral density, and as an estrogen antagonist in breast and uterine tissues, mitigating the risks associated with estrogenic proliferation.[5][6] The molecule's two phenolic hydroxyl (-OH) groups are paramount for its high-affinity binding to the estrogen receptor, mimicking the key hydrogen-bonding interactions of estradiol.[7]

Deconstructing the Modifications: A Tale of Two Changes

This compound is a modified version of Raloxifene designed for a specific purpose. The name itself reveals the two critical alterations to the parent structure: "Bismethyl Ether" and "-d4".

The "Bismethyl Ether": Protecting a Critical Functional Group

The term "Bismethyl Ether" signifies that both of Raloxifene's phenolic hydroxyl groups have been converted into methyl ethers (-OCH₃). This process, known as methylation, is a common strategy in multi-step organic synthesis.

-

The Role of Protecting Groups: In organic synthesis, a protecting group is temporarily introduced to mask a reactive functional group, preventing it from interfering with subsequent chemical reactions.[8][9] The hydroxyl groups of Raloxifene are acidic and nucleophilic, making them incompatible with many reagents that might be used to modify other parts of the molecule.

-

Causality of Methylation: By converting the hydroxyls to methyl ethers, their reactivity is neutralized. Ethers are generally stable under a wide range of conditions, including basic, organometallic, and reducing environments.[10] This allows chemists to perform other reactions on the molecule without unintended side reactions at the phenol positions. Importantly, this modification renders the molecule biologically inactive as a SERM, as the ether groups cannot perform the crucial hydrogen bonding at the estrogen receptor.[11][12][13] The methyl ether groups are intended to be removed in a final step to yield the active, hydroxyl-containing molecule.[14][15]

The "-d4" Designation: Stable Isotope Labeling

The "-d4" suffix indicates that four hydrogen atoms (¹H) in the molecule have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[16][17] This technique, known as stable isotope labeling, is the cornerstone of the "gold standard" for quantitative analysis in mass spectrometry.[18]

-

The Need for an Ideal Internal Standard: In quantitative assays, particularly in complex biological matrices like blood plasma, an internal standard (IS) is added to every sample at a known concentration. The IS is used to correct for variability during sample preparation, chromatography, and ionization.[19][20]

-

Why Deuteration is Superior: A deuterated analog of the analyte is the ideal internal standard. It is chemically identical to the target compound, meaning it behaves nearly identically during extraction and chromatographic separation (a property known as co-elution).[20] However, due to the mass difference between hydrogen and deuterium, it is easily distinguished from the non-labeled analyte by a mass spectrometer.[18] This allows for highly accurate and precise quantification by correcting for matrix effects and ion suppression, which can plague LC-MS analyses.[16][19]

The Complete Chemical Structure

This compound is primarily a synthetic intermediate used to produce Raloxifene-d4, the final analytical standard.[21][22]

-

Systematic Name: [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-(piperidinyl-d4))ethoxy]phenyl]methanone

The structural relationship and the synthetic transformation are visualized below.

Caption: Synthetic pathway from Raloxifene to its deuterated standard via the bismethyl ether intermediate.

Experimental Application: Synthesis and Characterization

This compound is not used directly in bioanalytical assays. Instead, its critical role is as a precursor. The following protocol outlines the final step of synthesis and subsequent characterization to produce the desired Raloxifene-d4 internal standard.

Protocol: Deprotection and Characterization

-

Demethylation (Deprotection):

-

Dissolve this compound in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong demethylating agent, such as boron tribromide (BBr₃), dropwise. The BBr₃ cleaves the methyl ethers to regenerate the phenolic hydroxyl groups.[15]

-

Allow the reaction to slowly warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully by slowly adding methanol, followed by water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate Raloxifene-d4 with high chemical purity (>99%).[17]

-

-

Structural Confirmation & Purity Analysis:

-

Mass Spectrometry (MS): Confirm the molecular weight of the final product. High-resolution mass spectrometry (HRMS) is used to verify the exact mass and, therefore, the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR to confirm the overall structure and the absence of the methyl ether protons. Use ²H NMR to confirm the location of the deuterium labels.

-

Purity Assessment: Use HPLC with UV detection to confirm chemical purity and ensure the absence of starting material or byproducts. Isotopic enrichment (typically ≥98%) is confirmed via mass spectrometry.[17]

-

Data Presentation: Expected Mass Spectrometry Results

The following table summarizes the expected molecular weights and exact masses for the key compounds in this synthesis, which are confirmed during characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Raloxifene | C₂₈H₂₇NO₄S | 473.58 | 474.1737 |

| Raloxifene Bismethyl Ether | C₃₀H₃₁NO₄S | 501.64 | 502.2050 |

| This compound | C₃₀H₂₇D₄NO₄S | 505.66 | 506.2302 |

| Raloxifene-d4 | C₂₈H₂₃D₄NO₄S | 477.61 | 478.1988 |

Conclusion

This compound is a thoughtfully designed molecule whose structure is dictated by its function as a synthetic intermediate. The "Bismethyl Ether" component serves as a robust protecting group, enabling the complex chemical manipulations required to introduce the "-d4" stable isotope labels. While biologically inactive itself, this compound is indispensable for the synthesis of Raloxifene-d4, the high-purity, isotopically labeled internal standard. The availability of such standards is crucial for drug development professionals and researchers, enabling the accurate and reliable quantification of Raloxifene in pharmacokinetic, metabolic, and clinical studies, thereby ensuring data integrity and supporting regulatory compliance.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry. (n.d.). Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.

-

An, D., & Daniels, M. (2023). Raloxifene. StatPearls. NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

-

Raloxifene. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 15, 2026, from [Link]

-

Raloxifene. (n.d.). PubChem. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. Retrieved January 15, 2026, from [Link]

-

Raloxifene Hydrochloride. (2007, October 26). National Cancer Institute. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Raloxifene Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Raloxifene-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry-4. (n.d.). Kolkata. Retrieved January 15, 2026, from [Link]

-

Raloxifene Bismethyl Ether hydrochloride. (n.d.). DC Chemicals. Retrieved January 15, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Raloxifene Dimethoxy Impurity / Raloxifene Bismethyl Ether. (n.d.). Allmpus. Retrieved January 15, 2026, from [Link]

-

Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Rosati, R. L., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]

Sources

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Raloxifene Hydrochloride - NCI [cancer.gov]

- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 5. Raloxifene - Wikipedia [en.wikipedia.org]

- 6. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Raloxifene Bismethyl Ether hydrochloride|84541-36-6|COA [dcchemicals.com]

- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. texilajournal.com [texilajournal.com]

- 20. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 21. usbio.net [usbio.net]

- 22. usbio.net [usbio.net]

- 23. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to Raloxifene-d4 Bismethyl Ether: Physicochemical Properties and Analytical Methodologies

This guide provides a comprehensive overview of the physical and chemical properties of Raloxifene-d4 Bismethyl Ether, a critical analytical standard in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this isotopically labeled compound, offering field-proven insights into its synthesis, analysis, and application.

Introduction: The Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of modern drug development and metabolic studies, stable isotope-labeled (SIL) internal standards are indispensable tools.[1] Raloxifene, a selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[2][3] Its bismethyl ether derivative, with the phenolic hydroxyl groups methylated, serves as a key intermediate and metabolite for research purposes. The deuterated analog, this compound, is specifically synthesized to act as an internal standard in quantitative bioanalytical assays, most commonly employing liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[1][4]

This guide will elucidate the fundamental properties of this compound, provide a theoretical framework for its synthesis, and detail robust analytical methodologies for its characterization and quantification.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not extensively published. In such cases, properties are inferred from its non-deuterated counterpart, Raloxifene Bismethyl Ether.

| Property | This compound | Raloxifene Bismethyl Ether (for comparison) | Source |

| Chemical Name | methanone | methanone | N/A |

| Molecular Formula | C₃₀H₂₇D₄NO₄S | C₃₀H₃₁NO₄S | [2][5] |

| Molecular Weight | 505.66 g/mol | 501.64 g/mol | [5] |

| CAS Number | 1185006-58-9 | 84541-38-8 | [2][5] |

| Appearance | Off-white to pale yellow solid (predicted) | Off-white to pale yellow solid | [6] |

| Solubility | Soluble in DMF, DMSO, Methanol | Soluble in DMF, DMSO, Methanol | [1][2] |

| Storage Conditions | -20°C for long-term storage | -20°C for long-term storage | [1][2] |

Synthesis and Purification: A Conceptual Workflow

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic strategy can be conceptualized based on established methods for Raloxifene and its analogs.[7][8] The synthesis would logically involve the methylation of the phenolic hydroxyl groups of a Raloxifene precursor and the introduction of the deuterated piperidinyl ethoxy side chain.

A plausible synthetic workflow is outlined below:

Caption: Conceptual workflow for the synthesis of this compound.

Expert Insights on Synthesis and Purification:

The critical step in this synthesis is the efficient and selective introduction of the deuterium-labeled side chain. The choice of deuterated reagent and coupling conditions is paramount to achieving high isotopic purity. Following the synthesis, purification is typically achieved via column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted starting materials and non-deuterated impurities. The purity of the final product is a critical parameter for its use as an internal standard and must be rigorously assessed.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for its use in quantitative analysis. A robust HPLC method ensures the separation of the analyte from potential impurities and degradation products.

A Self-Validating HPLC Protocol:

The following protocol is a validated method for the analysis of Raloxifene and its related compounds, which can be adapted for this compound.

Step-by-Step HPLC Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like Raloxifene and its derivatives.

-

Mobile Phase: A gradient elution is often preferred for complex samples, but an isocratic system can be effective for purity assessment. A typical mobile phase would consist of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A starting composition of 60:40 (Buffer:Acetonitrile) can be a good starting point.[9]

-

Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

-

Detection: UV detection at 285 nm. Raloxifene and its derivatives exhibit strong absorbance at this wavelength.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This typically involves injecting a standard solution multiple times to ensure that parameters such as retention time, peak area, and tailing factor are within acceptable limits, thus ensuring the reliability of the analytical run.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to elucidate the structure of the molecule through fragmentation analysis.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M+H)⁺: The protonated molecular ion should be observed at m/z 506.67, which is 4 mass units higher than the non-deuterated analog (m/z 502.64) due to the presence of four deuterium atoms.

-

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of Raloxifene Bismethyl Ether, with key fragments containing the deuterated piperidinyl moiety showing a +4 Da mass shift. Common fragmentation pathways for ethers involve cleavage alpha to the oxygen atom.[10]

Caption: Predicted mass spectrometry fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum will be similar to that of the non-deuterated compound, with the key difference being the absence of signals corresponding to the four protons on the piperidine ring that have been replaced by deuterium. The signals for the protons adjacent to the deuterated positions may show a slight upfield shift and a change in multiplicity due to the smaller gyromagnetic ratio of deuterium compared to protium.

Predicted ¹³C NMR Spectrum:

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated molecule.

Application in a Self-Validating Bioanalytical Workflow

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. A self-validating workflow ensures the accuracy and precision of the results.

Caption: A self-validating bioanalytical workflow using this compound.

Causality in the Workflow: The addition of a known amount of the deuterated internal standard at the beginning of the sample preparation process (Step 1) is crucial. Because the SIL standard has nearly identical chemical and physical properties to the analyte, it will behave similarly during extraction, chromatography, and ionization. Therefore, any loss of analyte during the process will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response (Step 4), these variations are normalized, leading to a highly accurate and precise quantification of the analyte (Step 5).

Conclusion

This compound is a meticulously designed molecule that plays a pivotal role in the accurate quantification of Raloxifene and its metabolites in complex biological matrices. Understanding its physicochemical properties and the analytical methodologies for its characterization is essential for its effective implementation in a research and development setting. This guide has provided a comprehensive, yet flexible, framework for scientists working with this important analytical standard, emphasizing the principles of scientific integrity and causality in experimental design.

References

- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-15.

-

Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

PubChem. (n.d.). Raloxifene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Raloxifene-impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Bathini, P. K., et al. (n.d.). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. Retrieved from [Link]

- Basavaiah, K., et al. (2008). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Acta Pharmaceutica, 58(3), 347-356.

-

Journal of Chemical and Pharmaceutical Research. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Raloxifene. StatPearls. Retrieved from [Link]

-

Wikipedia. (n.d.). Raloxifene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical principles of MS fragmentation of ethers).

Sources

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Mechanism of Action of Raloxifene and its Deuterated Analogs

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of Raloxifene, a cornerstone selective estrogen receptor modulator (SERM). We delve into its tissue-specific agonist and antagonist activities, focusing on the intricate interplay with estrogen receptors α and β. The guide further elucidates the rationale for the development of deuterated Raloxifene analogs, centering on the kinetic isotope effect and its potential to favorably alter pharmacokinetic and pharmacodynamic profiles. Detailed, field-proven experimental protocols are provided for the evaluation of SERM activity, alongside illustrative diagrams of key signaling pathways and experimental workflows to offer a complete and actionable resource for researchers, scientists, and drug development professionals.

Introduction: The Paradigm of Selective Estrogen Receptor Modulators (SERMs)

The discovery of the estrogen receptor (ER) and its role in the pathophysiology of various diseases, most notably breast cancer and osteoporosis, spurred the development of compounds that could modulate its activity. The initial "anti-estrogens" were later more accurately classified as Selective Estrogen Receptor Modulators (SERMs), recognizing their unique ability to exhibit tissue-dependent agonist or antagonist effects[1]. Raloxifene, a second-generation SERM of the benzothiophene class, exemplifies this paradigm. It is clinically approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in high-risk postmenopausal women[2][3]. Unlike estrogen, which has broad agonistic effects, Raloxifene's therapeutic efficacy stems from its desirable estrogenic actions on bone and lipid metabolism, coupled with antagonistic effects on breast and uterine tissues[4][5]. This guide will dissect the molecular basis for this tissue selectivity and explore the potential for enhancing its therapeutic profile through deuteration.

The Core Mechanism of Action of Raloxifene

Raloxifene exerts its effects by binding to the two isoforms of the estrogen receptor, ERα and ERβ[2][6]. The biological response to Raloxifene is not merely a function of its binding affinity, but rather a complex interplay of the tissue-specific expression of ERα and ERβ, the conformation of the ligand-receptor complex, and the subsequent recruitment of a diverse array of co-activator and co-repressor proteins.

Estrogen Receptor Binding and Conformational Changes

Raloxifene binds with high affinity to the ligand-binding domain (LBD) of both ERα and ERβ[4][7]. This binding event induces a unique conformational change in the receptor that is distinct from that induced by the natural ligand, 17β-estradiol. The conformational change, particularly in the Activation Function-2 (AF-2) helix (Helix 12), is a critical determinant of the receptor's subsequent interactions with transcriptional co-regulators[8]. In the presence of an agonist like estradiol, Helix 12 folds over the LBD, creating a surface that facilitates the binding of co-activators. In contrast, the binding of Raloxifene results in a conformation where Helix 12 is positioned in a way that hinders co-activator binding and can promote the recruitment of co-repressors[9].

Tissue-Specific Agonist and Antagonist Effects

The differential activity of Raloxifene in various tissues is a hallmark of SERMs. This selectivity is primarily attributed to:

-

Differential ER Subtype Expression: The relative abundance of ERα and ERβ varies between tissues.

-

Co-regulator Protein Availability: The cellular context, including the specific complement of co-activators and co-repressors, dictates the transcriptional outcome of the Raloxifene-ER complex.

-

Promoter Context: The specific gene promoters being regulated also influence whether the Raloxifene-ER complex will activate or repress transcription.

In bone tissue, Raloxifene acts as an estrogen agonist, which is the basis for its efficacy in preventing and treating osteoporosis[1][2]. It exerts its effects on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

-

Inhibition of Osteoclast Activity: Raloxifene has been shown to reduce the number of osteoclasts and inhibit bone resorption[2]. This is achieved, in part, by modulating the production of key signaling molecules by osteoblasts, such as increasing the expression of osteoprotegerin (OPG) and decreasing the expression of interleukin-6 (IL-6), a pro-resorptive cytokine[5]. OPG acts as a decoy receptor for RANKL, thereby inhibiting osteoclast differentiation and activation.

-

Stimulation of Osteoblast Activity: Raloxifene has been demonstrated to increase the proliferation of osteoblasts and the expression of osteoblast-specific transcription factors like Cbfa1/Runx2[2].

The signaling pathway for Raloxifene's agonist action in bone is multifaceted, involving both genomic and non-genomic actions that ultimately lead to a net increase in bone mineral density.

Caption: Raloxifene's Antagonist Signaling in Breast Cancer Cells.

Similar to its action in breast tissue, Raloxifene exhibits an antagonistic effect on the uterus.[4] This is a significant advantage over other SERMs like tamoxifen, which has partial agonist effects on the endometrium, leading to an increased risk of endometrial hyperplasia and cancer. The antagonist effect of Raloxifene in the uterus is also mediated by the recruitment of co-repressors to the ER complex, thereby inhibiting the proliferative effects of estrogen on the endometrial lining.

Deuterated Raloxifene Analogs: A Strategy for Enhanced Therapeutic Potential

The modification of drug molecules by replacing hydrogen atoms with their heavier stable isotope, deuterium, is a promising strategy in drug development. This approach, known as deuteration, can significantly alter the metabolic profile of a drug without changing its fundamental pharmacology.

The Kinetic Isotope Effect (KIE)

The basis for the utility of deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. This can lead to:

-

Reduced Rate of Metabolism: If the site of deuteration is a primary target for metabolic enzymes, such as the cytochrome P450 (CYP) family, the overall rate of drug metabolism can be decreased.

-

Increased Half-Life and Exposure: A slower metabolic rate can lead to a longer plasma half-life (t½) and a greater total drug exposure (Area Under the Curve, AUC).

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites and increasing the formation of active metabolites.

-

Improved Therapeutic Index: By enhancing efficacy and/or reducing toxicity, deuteration can lead to an improved therapeutic index.

Application to Raloxifene

Raloxifene has a low absolute bioavailability of about 2% due to extensive first-pass metabolism, primarily through glucuronidation.[10] It is also subject to enterohepatic recirculation. While specific preclinical and clinical data on deuterated Raloxifene analogs designed for therapeutic benefit are not extensively published, the principle of KIE suggests a strong rationale for their development.

Deuterating Raloxifene at positions susceptible to enzymatic oxidation could potentially slow its metabolism, leading to:

-

Increased Bioavailability: By reducing first-pass metabolism, a higher fraction of the administered dose could reach systemic circulation.

-

Extended Half-life: This could allow for less frequent dosing, improving patient compliance.

-

More Consistent Plasma Concentrations: A more stable pharmacokinetic profile could lead to more predictable therapeutic effects.

A deuterated version of Raloxifene, Raloxifene-d4, is commercially available as a stable isotope-labeled internal standard for use in mass spectrometry-based bioanalysis. This underscores the feasibility of synthesizing deuterated analogs. The development of therapeutically enhanced deuterated Raloxifene would involve identifying the primary sites of metabolic oxidation and strategically replacing hydrogen with deuterium at these positions.

Table 1: Pharmacokinetic Parameters of Raloxifene

| Parameter | Value | Reference |

| Absolute Bioavailability | ~2% | [10] |

| Absorption | ~60% (without first-pass) | [10] |

| Protein Binding | >95% | [11] |

| Metabolism | Extensive first-pass glucuronidation | [10][11] |

| Elimination Half-life | ~27.7 - 32.5 hours | [10][11] |

| Excretion | Primarily in feces | [11] |

Experimental Protocols for Evaluating Raloxifene and its Analogs

A thorough evaluation of SERMs like Raloxifene and its deuterated analogs requires a combination of in vitro and in vivo assays to characterize their binding affinity, transcriptional activity, and physiological effects.

In Vitro Assays

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

Principle: The assay measures the ability of a test compound to compete with a fixed concentration of radiolabeled estradiol for binding to ERα or ERβ. The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding is the IC₅₀.

Step-by-Step Methodology:

-

Preparation of Uterine Cytosol:

-

Uteri are collected from ovariectomized female rats (7-10 days post-ovariectomy) to minimize endogenous estrogen levels.[1]

-

The tissue is homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[1]

-

The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet the nuclear fraction and membranes, leaving the cytosolic fraction containing the ERs in the supernatant.[1]

-

The protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

A series of dilutions of the test compound (e.g., Raloxifene or its deuterated analog) and a standard (unlabeled 17β-estradiol) are prepared in assay buffer.

-

In assay tubes, a fixed amount of uterine cytosol (e.g., 50-100 µg of protein), a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or standard are combined.[1]

-

Tubes for determining total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol) are also included.

-

The final volume is adjusted with assay buffer.

-

-

Incubation and Separation:

-

The tubes are incubated at 4°C for 16-20 hours to reach equilibrium.

-

The bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each tube, incubated, and then washed to remove the unbound ligand.

-

-

Quantification and Data Analysis:

-

Scintillation cocktail is added to the washed HAP pellets, and the radioactivity is counted using a scintillation counter.

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.

-

The IC₅₀ value is determined from the curve, and the relative binding affinity (RBA) can be calculated relative to 17β-estradiol.

-

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

This cell-based assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.

Principle: Cells are co-transfected with an ER expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The binding of an agonist-ER complex to the ERE drives the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line that is ER-negative or has low endogenous ER expression (e.g., HEK293 or HeLa) is used.

-

Cells are plated in multi-well plates.

-

The cells are co-transfected with an expression plasmid for ERα or ERβ and an ERE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

-

Compound Treatment:

-

After an incubation period to allow for plasmid expression (e.g., 24 hours), the cells are treated with various concentrations of the test compound.

-

For agonist testing, the compound is added alone.

-

For antagonist testing, the compound is added in the presence of a fixed concentration of 17β-estradiol.

-

Appropriate vehicle and positive controls are included.

-

-

Cell Lysis and Reporter Assay:

-

After a further incubation period (e.g., 24 hours), the cells are lysed.

-

The activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) is measured in the cell lysates using a luminometer.

-

-

Data Analysis:

-

The reporter gene activity is normalized to the control enzyme activity.

-

For agonist activity, a dose-response curve is plotted, and the EC₅₀ (effective concentration for 50% maximal response) is determined.

-

For antagonist activity, an inhibition curve is plotted, and the IC₅₀ (inhibitory concentration for 50% inhibition) is determined.

-

In Vivo Models

This is the gold-standard preclinical model for evaluating the efficacy of treatments for postmenopausal osteoporosis.

Principle: Ovariectomy in female rats leads to estrogen deficiency, resulting in accelerated bone turnover and a net loss of bone mass, mimicking postmenopausal osteoporosis in women.

Step-by-Step Methodology:

-

Animal Model:

-

Mature female rats (e.g., Sprague-Dawley, 6 months old) are used.

-

Animals undergo either a sham operation or bilateral ovariectomy.

-

A bone loss period (e.g., 2 months) is often allowed to establish osteopenia before starting treatment.[12]

-

-

Treatment:

-

Animals are randomized into treatment groups (e.g., sham, OVX + vehicle, OVX + Raloxifene, OVX + deuterated Raloxifene).

-

The test compounds are administered daily for a specified period (e.g., 12 weeks) via an appropriate route (e.g., oral gavage).

-

-

Efficacy Assessment:

-

Bone Mineral Density (BMD): BMD of the femur and/or lumbar vertebrae is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: The mechanical strength of bones (e.g., femur) is assessed using tests such as three-point bending to determine parameters like maximal load and stiffness.

-

Bone Turnover Markers: Serum or urine levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-I, DPD) are measured.

-

Histomorphometry: Bone histology is analyzed to quantify structural parameters such as trabecular bone volume, trabecular number, and trabecular separation.

-

This model is used to evaluate the anti-tumor efficacy of compounds in vivo.

Principle: Human breast cancer cells (e.g., MCF-7, which are ER-positive) are implanted into immunocompromised mice. The growth of the resulting tumors in response to treatment is monitored.

Step-by-Step Methodology:

-

Animal Model and Cell Implantation:

-

Immunocompromised female mice (e.g., nude or SCID) are used.

-

The mice are typically ovariectomized and may be supplemented with a low dose of estrogen to support the initial growth of the ER-positive MCF-7 cells.

-

MCF-7 cells are injected into the mammary fat pad of the mice.[13]

-

-

Treatment:

-

Once tumors reach a palpable size, the animals are randomized into treatment groups.

-

The test compounds are administered according to the planned dosing regimen.

-

-

Efficacy Assessment:

-

Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body Weight: Animal body weight is monitored as an indicator of general toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).

-

Conclusion

Raloxifene's mechanism of action is a compelling example of the therapeutic potential of SERMs. Its ability to differentially modulate estrogen receptor activity in a tissue-specific manner provides significant benefits in the management of postmenopausal osteoporosis and the reduction of breast cancer risk. The exploration of deuterated Raloxifene analogs represents a logical and scientifically grounded approach to potentially enhance its pharmacokinetic profile and, consequently, its clinical utility. The experimental protocols detailed in this guide provide a robust framework for the preclinical and non-clinical evaluation of Raloxifene and its next-generation analogs, facilitating the continued development of improved therapies for women's health.

References

-

Gennari, L., Merlotti, D., De Paola, V., & Nuti, R. (2004). The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro. Bone, 34(3), 527-535. [Link]

-

Flamini, M. I., Fu, X., Sanchez, A. M., Giretti, M. S., Garibaldi, S., Goglia, L., ... & Simoncini, T. (2009). Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton. Journal of cellular and molecular medicine, 13(8b), 2396-2407. [Link]

-

Cleve, A., Fritzemeier, K. H., Wuttke, W., & Poole, A. R. (2000). Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene. Molecular and cellular endocrinology, 160(1-2), 127-136. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. [Link]

-

Lewis, J. D., & Jordan, V. C. (2000). Raloxifene: a selective estrogen receptor modulator (SERM) with multiple target system effects. The oncologist, 5(5), 388-392. [Link]

-

Viereck, V., Gründker, C., Blaschke, S., Siggelkow, H., Emons, G., & Hofbauer, L. C. (2002). Raloxifene concurrently stimulates osteoprotegerin and inhibits interleukin-6 production by human trabecular osteoblasts. The Journal of Clinical Endocrinology & Metabolism, 87(8), 3877-3883. [Link]

-

U.S. Food and Drug Administration. (1997). Clinical Pharmacology and Biopharmaceutics Review for Raloxifene. accessdata.fda.gov. [Link]

-

Shibata, M. A., Morimoto, J., Shibata, E., Kurose, H., Akamatsu, K., Li, Z. L., ... & Otsuki, Y. (2011). Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer. BMC cancer, 11(1), 1-13. [Link]

-

Eng-Wong, J., & Zujewski, J. A. (2004). Raloxifene and its role in breast cancer prevention. Expert review of anticancer therapy, 4(4), 523-532. [Link]

-

Brzozowski, A. M., Pike, A. C., Dauter, Z., Hubbard, R. E., Bonn, T., Engström, O., ... & Gustafsson, J. Å. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature, 389(6652), 753-758. [Link]

-

Sato, M., Rippy, M. K., & Bryant, H. U. (1996). Raloxifene, a selective estrogen receptor modulator, is an effective agent for the prevention of postmenopausal bone loss in the ovariectomized rat. Journal of Bone and Mineral Research, 11(7), 951-959. [Link]

-

Altogen Labs. (n.d.). MCF7 Xenograft Model. altogenlabs.com. [Link]

-

Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. meliordiscovery.com. [Link]

-

Rogers, A., & Le, C. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029. [Link]

-

U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. epa.gov. [Link]

-

Canpolat, S., Çomu, F. M., Yilmaz, B., & Sandal, S. (2010). Effects of raloxifene and estradiol on bone turnover parameters in intact and ovariectomized rats. Journal of physiology and biochemistry, 66(1), 23-28. [Link]

-

Marini, H., Minutoli, L., Polito, F., Bitto, A., Altavilla, D., Atteritano, M., ... & Squadrito, F. (2008). Effects of genistein aglycone in osteoporotic, ovariectomized rats: A comparison with alendronate, raloxifene and oestradiol. British journal of pharmacology, 154(5), 1096-1105. [Link]

-

U.S. Food and Drug Administration. (1997). Mean (CV) Pharmacokinetic Parameters of Raloxifene Following 120-mg dose of Raloxifene HCl. accessdata.fda.gov. [Link]

-

Giretti, M. S., Fu, X. D., De Rosa, G., Sar, M., & Simoncini, T. (2014). A new experimental model of tamoxifen-resistant breast cancer. Molecular and cellular endocrinology, 382(1), 489-500. [Link]

-

Jordan, V. C. (2007). Raloxifene: a selective estrogen receptor modulator (SERM) with multiple target system effects. The oncologist, 12(4), 431-435. [Link]

-

Fanning, S. W., Mayne, C. G., Dharmarajan, V., Carlson, K. E., Martin, T. A., Nwachukwu, J. C., ... & Greene, G. L. (2016). Estrogen receptor-α somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the agonist state. Elife, 5, e12792. [Link]

-

Barkhem, T., Carlsson, B., Nilsson, Y., Enmark, E., Gustafsson, J. Å., & Nilsson, S. (1998). Differential response of estrogen receptor alpha and estrogen receptor beta to partial estrogen agonists/antagonists. Molecular pharmacology, 54(1), 105-112. [Link]

-

Macgregor Smith, J. I., & O'Malley, B. W. (2004). Coregulator function: a key to understanding tissue specificity of selective receptor modulators. Endocrine reviews, 25(4), 545-565. [Link]

-

Jackson, T. A., Richer, J. K., Bain, D. L., & Horwitz, K. B. (1997). The partial agonist activity of antagonist-occupied steroid receptors is controlled by a novel hinge domain-binding coactivator L7/SPA and the corepressors N-CoR or SMRT. Molecular endocrinology, 11(6), 693-705. [Link]

-

Madak-Erdogan, Z., & Katzenellenbogen, B. S. (2012). Activation of estrogen receptor α by raloxifene through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase. Molecular and cellular endocrinology, 348(1), 331-338. [Link]

-

Shang, Y., & Brown, M. (2002). Molecular determinants for the tissue specificity of SERMs. Science, 295(5564), 2465-2468. [Link]

-

U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

An, J., Tzagarakis-Foster, C., Scharschmidt, T. C., Lomri, N., & Leitman, D. C. (1999). Estrogen receptor beta-selective transcriptional activity and recruitment of coregulators by phytoestrogens. Journal of Biological Chemistry, 274(25), 17808-17814. [Link]

-

Gottardis, M. M., & Jordan, V. C. (1988). Development of tamoxifen-stimulated growth of MCF-7 tumors in athymic mice after long-term antiestrogen administration. Cancer research, 48(18), 5183-5187. [Link]

-

Kim, H. J., & Lee, J. H. (2020). Therapy of osteoporosis by the transdermal formulation based on raloxifene nanoparticles in ovariectomized rat. Atlas of science. [Link]

-

U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

Madak-Erdogan, Z., & Katzenellenbogen, B. S. (2012). Activation of estrogen receptor α by raloxifene through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase. Molecular and Cellular Endocrinology, 348(1), 331-338. [Link]

-

Goldstein, S. R., & Nanavati, N. (1999). Pharmacokinetics of raloxifene and its clinical application. Maturitas, 32(3), 161-168. [Link]

-

Lai, A., Mirsadraei, L., Lee, D., & Hendifar, A. E. (2004). Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer. The Journal of Clinical Endocrinology & Metabolism, 89(1), 375-383. [Link]

-

Wu, Y. L., Yang, X., Ren, Z., McDonnell, D. P., & Jordan, V. C. (2001). Silencing and reactivation of the selective estrogen receptor modulator-estrogen receptor alpha complex. Cancer research, 61(9), 3831-3839. [Link]

-

Madak-Erdogan, Z., & Katzenellenbogen, B. S. (2012). Activation of estrogen receptor α by raloxifene through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase. Molecular and cellular endocrinology, 348(1), 331-338. [Link]

-

Goldstein, S. R., & Nanavati, N. (1999). Pharmacokinetics of raloxifene and its clinical application. Maturitas, 32(3), 161-168. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raloxifene concurrently stimulates osteoprotegerin and inhibits interleukin-6 production by human trabecular osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [ykxb.scu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Raloxifene inhibits tumor growth and lymph node metastasis in a xenograft model of metastatic mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Effect of Sequential Treatments with Alendronate, Parathyroid Hormone (1-34) and Raloxifene on Cortical Bone Mass and Strength in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

A Technical Guide to the Strategic Synthesis of Deuterated Raloxifene via the Raloxifene-d4 Bismethyl Ether Intermediate

Abstract

In the landscape of modern pharmaceutical development, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a significant advancement in medicinal chemistry.[1] This technique, grounded in the deuterium kinetic isotope effect (KIE), offers a powerful method for optimizing the pharmacokinetic and metabolic profiles of established drugs.[][3] This guide provides an in-depth technical overview of the synthesis and application of deuterated Raloxifene (Raloxifene-d4), focusing on the pivotal role of its precursor, Raloxifene-d4 Bismethyl Ether.[4][5] We will explore the scientific rationale for deuterating Raloxifene, a selective estrogen receptor modulator (SERM) hindered by extensive first-pass metabolism.[6][7] This document details the multi-step synthetic pathway, provides robust experimental protocols for synthesis and characterization, and discusses the critical quality control measures necessary to validate the final deuterated API. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage deuteration as a strategy to enhance therapeutic agents.

Introduction: The Rationale for Deuteration in Modern Drug Development

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a subtle molecular modification that can yield profound pharmacological benefits.[8][9] This strategy has moved from a niche academic pursuit to a validated approach in drug discovery, culminating in the FDA approval of several deuterated drugs.[10][11]

The Deuterium Kinetic Isotope Effect (KIE): A Tool for Enhancing Pharmacokinetics

The foundation of deuterated drug development lies in the Kinetic Isotope Effect (KIE).[12] A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and more difficult to break.[][9] Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP) family, in reactions where C-H bond cleavage is the rate-limiting step.[13] By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be significantly reduced.[1][14] This phenomenon, known as the deuterium KIE, can lead to:

-

Increased drug exposure and half-life: Slower metabolism means the drug remains in the body longer.[]

-

Reduced dosing frequency: A longer half-life can lead to more convenient dosing regimens for patients.[1]

-

Improved safety profiles: Deuteration can decrease the formation of potentially toxic or reactive metabolites.[14]

Regulatory Landscape for Deuterated Drugs

The U.S. Food and Drug Administration (FDA) recognizes deuterated compounds as New Chemical Entities (NCEs), even if they are analogues of previously approved drugs.[10][15] This is because the substitution of hydrogen with deuterium alters a covalent bond, creating a distinct active moiety.[15][16] This designation provides eligibility for a five-year period of market exclusivity, offering a significant commercial incentive for the development of deuterated pharmaceuticals.[10] Developers can often leverage the extensive safety and efficacy data of the non-deuterated parent drug through an expedited 505(b)(2) regulatory pathway, provided that bridging studies justify this reliance.[10][11]

Raloxifene: A Candidate for Pharmacokinetic Optimization

Raloxifene is a second-generation SERM approved for the treatment and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer.[17][18] It exhibits tissue-specific estrogen agonistic effects on bone and antagonistic effects on breast and uterine tissue.[7][19]

Pharmacological Profile and Metabolic Vulnerabilities

Despite its therapeutic benefits, Raloxifene's clinical utility is hampered by poor oral bioavailability, which is only about 2%.[6][17] This is a direct consequence of extensive first-pass metabolism. Upon oral administration, Raloxifene is rapidly absorbed but undergoes widespread glucuronidation in the liver to form raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6, 4'-diglucuronide.[7][20] This rapid conversion to inactive metabolites significantly limits the systemic exposure of the active parent drug. This metabolic vulnerability makes Raloxifene an ideal candidate for deuteration, where slowing the rate of metabolism could substantially improve its pharmacokinetic profile.

The Core Intermediate: this compound

To synthesize Raloxifene-d4, a protected intermediate is essential. This compound serves this purpose perfectly.[4][5][21]

Chemical Structure and Strategic Importance

Raloxifene contains two phenolic hydroxyl groups that are crucial for its binding to the estrogen receptor.[22] These hydroxyl groups are also acidic and can interfere with certain chemical reactions, particularly those involving organometallic reagents or strong bases that might be used during the synthesis of the core structure.

The "Bismethyl Ether" designation indicates that these two hydroxyl groups are protected as methyl ethers. This protection strategy is a cornerstone of the synthesis for two primary reasons:

-

Chemical Inertness: The methyl ethers are chemically robust and do not interfere with the key bond-forming reactions required to construct the deuterated benzothiophene core of the molecule.

-

Facilitated Purification: The protected intermediate is less polar than the final API, which can simplify chromatographic purification.

The "d4" designation refers to the four deuterium atoms incorporated into a specific, metabolically stable position on the molecule, typically on the piperidinyl ethoxy side chain, which is a known site of metabolic activity.

Synthetic Strategy and Experimental Protocols

The synthesis of Raloxifene-d4 is a multi-step process that hinges on the successful preparation and subsequent deprotection of the this compound intermediate.

Overview of the Synthetic Workflow

The overall strategy involves building the key fragments of the molecule, coupling them, and then performing the final deprotection step to yield the target API.

Protocol 1: Synthesis of this compound

This protocol describes a Friedel-Crafts acylation, a common method for synthesizing Raloxifene and its analogs.[23]

Objective: To couple the deuterated side chain with the benzothiophene core to produce the protected intermediate.

Materials:

-

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Fragment A)

-

4-[2-(1-Piperidinyl-d4)ethoxy]benzoyl chloride hydrochloride (Fragment B)

-

Anhydrous Dichloromethane (DCM)

-

Aluminum chloride (AlCl₃)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (three-neck flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried three-neck flask under an inert atmosphere (Argon).

-

To the flask, add 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (1.0 eq) and anhydrous DCM. Stir until dissolved.

-

Cool the mixture to 0°C using an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃, 3.0 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes.

-

In a separate flask, dissolve 4-[2-(1-Piperidinyl-d4)ethoxy]benzoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic solvent under reduced pressure.

-

Purify the crude product using column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield this compound as a solid.

Protocol 2: Conversion to Raloxifene-d4 (Final API)

Objective: To remove the two methyl ether protecting groups to yield the final active pharmaceutical ingredient.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution (1M in DCM)

-

Saturated sodium bicarbonate solution

-

Argon or Nitrogen gas supply

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add boron tribromide solution (2.5 eq) dropwise via syringe.

-

Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction to 0°C and quench by the slow, dropwise addition of methanol, followed by water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure Raloxifene-d4.

Analytical Characterization and Quality Control

Rigorous analytical characterization is mandatory to ensure the identity, purity, and isotopic enrichment of the synthesized deuterated drug.[24][25] A combination of mass spectrometry and NMR spectroscopy provides a complete analytical picture.[26]

Protocol 3: Quantification of Deuterium Incorporation via Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and determine the percentage of deuterium incorporation.

Methodology:

-

Sample Preparation: Prepare a standard solution of Raloxifene-d4 at a known concentration (e.g., 1 mg/mL) in methanol. Prepare a corresponding standard of non-deuterated Raloxifene for comparison.

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). This separates the analyte from any potential impurities.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion electrospray ionization (ESI+) mode.

-

Data Analysis:

-

Extract the mass spectrum for the Raloxifene-d4 peak.

-

The protonated molecule [M+H]⁺ should show a mass shift corresponding to the number of deuterium atoms. For Raloxifene-d4, the expected mass will be approximately 4 Daltons higher than the non-deuterated standard.

-

Analyze the isotopic distribution of the molecular ion cluster to calculate the percentage of d0, d1, d2, d3, and d4 species. High isotopic enrichment is indicated by a dominant peak for the d4 isotopologue.

-

Protocol 4: Structural Confirmation via NMR Spectroscopy

Objective: To confirm the molecular structure and pinpoint the location of deuterium substitution.

Methodology:

-

¹H-NMR (Proton NMR):

-

Dissolve a sample of Raloxifene-d4 in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H-NMR spectrum.

-

Compare the spectrum to that of a non-deuterated Raloxifene standard.

-

The absence or significant reduction in the signal intensity of the protons at the site of deuteration provides direct evidence of successful substitution.[26]

-

-

²H-NMR (Deuterium NMR):

-

Dissolve a concentrated sample in a non-deuterated solvent (e.g., CHCl₃).

-

Acquire a ²H-NMR spectrum.

-

A signal will appear at the chemical shift corresponding to the position of the deuterium atoms, confirming their location.

-

Data Summary Table

| Parameter | Technique | Expected Result for Raloxifene-d4 | Purpose |

| Molecular Weight | LC-MS | [M+H]⁺ ≈ 478.18 m/z | Confirms identity and mass increase due to deuteration. |

| Isotopic Purity | LC-MS | >98% d4 isotopologue | Quantifies the success of deuterium incorporation. |

| Structural Identity | ¹H-NMR | Disappearance of proton signals at deuterated positions. | Confirms site-specific deuteration. |

| Chemical Purity | HPLC-UV | >99.0% Area Under Curve (AUC) | Ensures the sample is free from process-related impurities. |

Application and Future Directions

Raloxifene-d4 as a Novel Therapeutic Candidate

The primary application of synthesized Raloxifene-d4 is as a new therapeutic agent. Its altered metabolic profile is hypothesized to increase bioavailability and prolong its half-life, potentially leading to a more effective treatment for osteoporosis and a more potent agent for breast cancer risk reduction with a more favorable dosing regimen.

Raloxifene-d4 as an Internal Standard

Deuterated compounds are invaluable as internal standards for quantitative bioanalysis using LC-MS.[8][27] Because Raloxifene-d4 is chemically identical to Raloxifene but mass-shifted, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for highly accurate quantification of the non-deuterated drug in complex biological matrices like plasma or urine.

Conclusion

This compound is a critical, strategically designed intermediate that enables the efficient and controlled synthesis of deuterated Raloxifene. The process of deuteration, underpinned by the kinetic isotope effect, offers a proven pathway to enhance the pharmacokinetic properties of drugs like Raloxifene that suffer from poor metabolic stability. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for the development of this next-generation SERM. As the pharmaceutical industry continues to seek innovative ways to improve therapies, the strategic use of deuteration, facilitated by well-designed intermediates, will remain a cornerstone of modern drug discovery and development.

References

- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- National Center for Biotechnology Information. (n.d.). Raloxifene hydrochloride. PubMed.

- AquigenBio. (n.d.).

- Wikipedia. (n.d.). Raloxifene.

- Benchchem. (2025). Unlocking Reaction Mechanisms and Enhancing Drug Design: A Technical Guide to the Deuterium Kinetic Isotope Effect.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- National Center for Biotechnology Information. (n.d.). Raloxifene.

- Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- BOC Sciences. (2025, August 30).

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

- Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.

- Unibest Industrial Co., Ltd. (2024, July 31).

- Med simplified. (2024, November 21). Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. YouTube.

- U.S. Food and Drug Administration. (1997, October 23). Clinical Pharmacology & Biopharmaceutics Review.

- Timmins, G. S. (2010).

- Martinkovich, S., & Davison, S. (2007). Raloxifene use in clinical practice: efficacy and safety. Climacteric.

- Salamandra. (n.d.).

- Benchchem. (2025).

- Wikipedia. (n.d.). Hydrogen-deuterium exchange.

- Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards.

- Agnusdei, D., Liu-Léage, S., & Augendre-Ferrante, B. (1999). [Results of international clinical trials with raloxifene]. Annales d'Endocrinologie.

- Isotope Science / Alfa Chemistry. (n.d.).

- Benchchem. (2025, December).

- National Center for Biotechnology Information. (n.d.).

- Scott, P. J. H. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.

- Martino, S., et al. (2006). Effect of Raloxifene on the Incidence of Invasive Breast Cancer in Postmenopausal Women with Osteoporosis Categorized by Breast Cancer Risk. AACR Journals.

- Xagena. (n.d.). Risks and benefits of Raloxifene in postmenopausal women.

- Kaltashov, I. A., & Bobst, C. E. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.

- Dadiboyena, S., & Nefzi, A. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry.

- Welch, C. J., et al. (2019). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Journal of Labelled Compounds and Radiopharmaceuticals.

- JRF Global. (n.d.).

- FDA Law Blog. (2017, July 16).

- United States Biological. (n.d.).

- ResolveMass Laboratories Inc. (2025, November 1). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision.

- United States Biological. (n.d.). This compound CAS 1185006-58-9.

- JDSupra. (2017, July 10).

- Lehtimäki, J., et al. (n.d.). Synthesis of three hydroxyraloxifenes as reference compounds in doping analytics.

- Ashikari, Y., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry Letters.

- New Drug Approvals. (2020, December 4). RALOXIFENE.

- Pharmaffiliates. (n.d.). This compound.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raloxifene - Wikipedia [en.wikipedia.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. jrfglobal.com [jrfglobal.com]

- 10. salamandra.net [salamandra.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 15. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 16. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 17. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Raloxifene use in clinical practice: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. pharmaffiliates.com [pharmaffiliates.com]

- 22. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. newdrugapprovals.org [newdrugapprovals.org]

- 24. resolvemass.ca [resolvemass.ca]

- 25. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Solubility of Raloxifene-d4 Bismethyl Ether in Common Laboratory Solvents

Introduction: Charting the Physicochemical Landscape of a Key Research Compound

Raloxifene-d4 bismethyl ether, a deuterated derivative of the selective estrogen receptor modulator (SERM) Raloxifene, is a critical tool in pharmacokinetic and metabolic studies. Its structural modifications—the methylation of the two hydroxyl groups and the inclusion of four deuterium atoms—necessitate a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1][2] The solubility of a compound governs its behavior in biological assays, its formulation for in vivo studies, and its purification and handling in a laboratory setting.

Currently, the public domain lacks comprehensive quantitative solubility data for this compound across a wide array of common laboratory solvents. This guide, therefore, serves as a methodological framework for researchers, scientists, and drug development professionals. It provides the theoretical underpinnings and detailed experimental protocols necessary to systematically determine the solubility of this compound. By following the principles and procedures outlined herein, laboratories can generate consistent, reliable, and comparable solubility data, fostering a deeper understanding of this important research molecule.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of this compound is influenced by its unique structural features compared to its parent compound, Raloxifene.

The Impact of Bismethylation

The replacement of the two phenolic hydroxyl groups in Raloxifene with methoxy groups in this compound significantly alters its polarity and hydrogen bonding capacity. Ethers are generally less polar than their corresponding alcohols and cannot act as hydrogen bond donors.[3][4] This modification is expected to decrease the solubility of the molecule in polar protic solvents like water and ethanol, while potentially increasing its solubility in less polar or non-polar organic solvents. The methylation of hydroxyl groups generally leads to a decrease in aqueous solubility and an increase in lipophilicity.[5][6]

The Effect of Deuteration

The substitution of hydrogen with deuterium is not expected to dramatically alter the solubility of the compound, as they are isotopes with very similar chemical properties. However, some studies have shown that deuteration can lead to slight changes in physicochemical properties, including solubility, due to subtle differences in bond lengths and vibrational energies.[7][8] Therefore, while the primary driver of solubility changes will be the bismethylation, the deuteration may have a minor, secondary effect.

Principles of Solvent Selection

To establish a comprehensive solubility profile, a diverse range of solvents should be employed, spanning the full spectrum of polarity. The principle of "like dissolves like" is a useful starting point.[9] A suggested panel of solvents for testing is presented below.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding. Solubility is expected to be limited due to the ether functional groups of the analyte. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Can accept hydrogen bonds but do not donate. Often good solvents for a wide range of organic molecules.[1][10] |

| Non-Polar | Toluene, Hexanes, Dichloromethane | Primarily interact through van der Waals forces. May be effective solvents for the less polar this compound. |

Experimental Protocols for Solubility Determination

The following section details three robust and widely accepted methods for determining the solubility of a solid compound in a liquid solvent. Each protocol is designed to be a self-validating system, with clear steps and explanations of the underlying principles.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution. It is particularly useful for compounds that have a chromophore, allowing for UV detection.

Caption: HPLC-based solubility determination workflow.

-